2-Methoxy-3,4-dimethylphenol (CAS 18102-34-6), also known as 3,4-Dimethylguaiacol, is a substituted phenolic compound characterized by a methoxy group at the 2-position and methyl groups at the 3- and 4-positions on the aromatic ring [1]. This specific substitution pattern defines its steric and electronic properties, making it a distinct chemical entity used primarily as a synthetic building block in organic chemistry research . Its controlled purity and defined structure support its application as an intermediate in the creation of more complex molecules [2].
Workflow
Synthetic building block for complex molecule construction
Selection
Defined 2-methoxy-3,4-dimethyl substitution pattern
[1] PubChem. (n.d.). 2-Methoxy-3,4-dimethylphenol. Retrieved from pubchem.ncbi.nlm.nih.gov View Source
[2] Kuujia. (n.d.). Phenol,2-methoxy-3,4-dimethyl-. Retrieved from www.kuujia.com View Source
2-Methoxy-3,4-dimethylphenol vs. General Phenols
The substitution pattern of 2-Methoxy-3,4-dimethylphenol creates a unique steric and electronic environment on the phenol ring, which directly influences its reactivity and physicochemical properties. While it shares the phenolic core with a vast family of compounds, the specific positioning of its ortho-methoxy and adjacent methyl groups dictates its behavior in chemical reactions, particularly electrophilic substitution and oxidation pathways [1]. This means substituting it with a generic phenol or even a regioisomer could lead to different reaction kinetics, altered regioselectivity in subsequent functionalization, or distinct product profiles [2]. Therefore, in synthetic pathways where this exact substitution pattern is required as a scaffold or to impart specific downstream properties, the compound is essential and cannot be replaced by a different phenol without a complete re-optimization of the synthetic route or a change in the target molecule's characteristics.
Risk Factor
Target: 2-Methoxy-3,4-dimethylphenol
Substitute Risk
Substitution Pattern
Unique ortho-methoxy and 3,4-dimethyl substitution
Generic phenol lacks specific steric/electronic profile; may shift reactivity
Reaction Regioselectivity
Determines regioselectivity in electrophilic substitution
Altered regioselectivity may lead to different products
Synthetic Pathway Fit
Essential for scaffold-specific downstream properties
Requires re-optimization; not a direct replacement
[1] Kuujia. (n.d.). Phenol,2-methoxy-3,4-dimethyl-. Retrieved from www.kuujia.com View Source
[2] Tetsuto Kajiyama, & Yasukazu Ohkatsu. (2001). Effect of para-substituents of phenolic antioxidants. Polymer Degradation and Stability, 71(3), 445-452. View Source
A neural network model predicts the acute oral toxicity (LD50) of 2-Methoxy-3,4-dimethylphenol for mice to be approximately 809 mg/kg. This value is noted to align with experimental data for the structurally similar compound 2,4-dimethylphenol .
Predicted Oral ToxicityClass-level inference
~809 mg/kg
Supports preliminary safety context for handling
Aligned with 2,4-dimethylphenol; model-derived, requires validation
ToxicitySafetyRisk Assessment
Evidence Dimension
Predicted Acute Oral Toxicity (LD50)
Target Compound Data
~809 mg/kg (predicted)
Comparator Or Baseline
2,4-dimethylphenol (structurally similar)
Quantified Difference
Not quantified; stated as 'aligning with'
Conditions
Neural network model prediction; reference to experimental data for comparator
Why This Matters
This provides a preliminary, class-based estimate for safety assessments, indicating a similar toxicity profile to known dimethylphenols, which is critical for planning safe handling procedures.
ToxicitySafetyRisk Assessment
O-H Bond Dissociation Enthalpy & Antioxidant Potential
The class of methoxyphenols, to which 2-Methoxy-3,4-dimethylphenol belongs, are recognized for their antioxidant properties, which are fundamentally linked to the O-H bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. Lower BDE values correlate with higher radical scavenging activity. Literature reports on related guaiacol derivatives and 2-methoxyphenols provide a range of BDEs (e.g., 70-84 kcal/mol) and demonstrate that the presence of ortho-methoxy and para-substituents is essential for modulating this activity [1][2]. For instance, a study on para-substituent effects showed that the introduction of an alkyl group in the para-position to an ortho-methoxy phenol is required to develop significant antioxidant activity, highlighting the critical role of the substitution pattern [2].
Antioxidant PotentialClass-level inference
Class-level SAR evidence
May support radical scavenging studies
Ortho-methoxy and para-substitution pattern required for activity
General class of methoxyphenols and guaiacol derivatives (e.g., reported BDE for syringic acid: 78.1 kcal/mol [1])
Quantified Difference
Not applicable (class inference)
Conditions
Literature review and theoretical calculations on analogous compounds
Why This Matters
The compound's specific substitution pattern places it within a class of molecules known for potential antioxidant activity, which is a property of interest for research in oxidative stress-related applications. This class-level inference justifies its investigation in these fields.
[1] Luo, S., et al. (2016). Theoretical and Kinetic Tools for Selecting Effective Antioxidants: Application to the Protection of Omega-3 Oils with Natural and Synthetic Phenols. International Journal of Molecular Sciences, 17(8), 1272. View Source
[2] Tetsuto Kajiyama, & Yasukazu Ohkatsu. (2001). Effect of para-substituents of phenolic antioxidants. Polymer Degradation and Stability, 71(3), 445-452. View Source
2-Methoxy-3,4-dimethylphenol Applications
Organic Synthesis Intermediate
The defined and reliable substitution pattern of 2-Methoxy-3,4-dimethylphenol makes it a valuable building block for constructing more complex organic molecules. Its use as an intermediate is supported by its classification as a research compound in chemical databases, where its role is to serve as a starting point for further functionalization .
Phenol SAR Studies
This compound is a candidate for structure-activity relationship (SAR) studies investigating the effects of specific substitution patterns on phenolic properties. Its class membership as a 2-methoxyphenol with para-substituents is relevant for research into antioxidant activity, where such patterns are known to influence radical scavenging potential [1].
Precursor for Advanced Derivatives
The compound can be used as a precursor for creating novel derivatives. For example, a structurally related silyl-protected derivative, 5-(dimethyl-tert-butylsilyl)oxy-2-methoxy-3,4-dimethylphenol (CAS 1352754-57-4), has been synthesized and investigated in a proof-of-concept study for optimizing antioxidant activity [2]. This demonstrates the compound's utility as a platform for designing new molecules with enhanced properties.
Reference for Toxicity Models
Given its predicted toxicity profile (LD50 ~809 mg/kg for mice) which is noted to align with experimental data for 2,4-dimethylphenol , 2-Methoxy-3,4-dimethylphenol can serve as a representative compound within a class for validating or refining computational toxicology models.
Application
Selection Property
Validation Focus
Synthetic building block research
Defined substitution pattern
Reaction regioselectivity review
Structure-activity relationship studies
2-Methoxyphenol with para-substituents
Antioxidant potential screening
Derivative design and optimization
Platform for functionalization
Downstream property modulation
Computational toxicology model validation
Class-level predicted LD50 profile
Predictive model benchmarking
[1] Tetsuto Kajiyama, & Yasukazu Ohkatsu. (2001). Effect of para-substituents of phenolic antioxidants. Polymer Degradation and Stability, 71(3), 445-452. View Source
[2] Viglianisi, C., et al. (2011). Optimization of the Antioxidant Activity of Hydroxy-Substituted 4-Thiaflavanes: A Proof-of-Concept Study. Chemistry - A European Journal, 17(44), 12396-12404. View Source
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